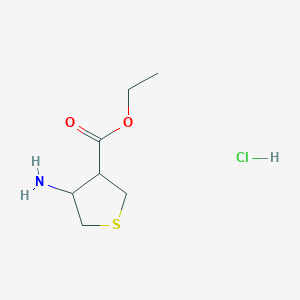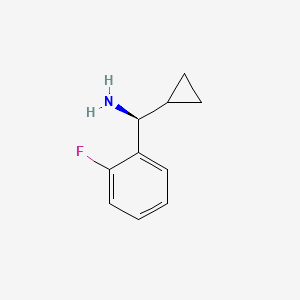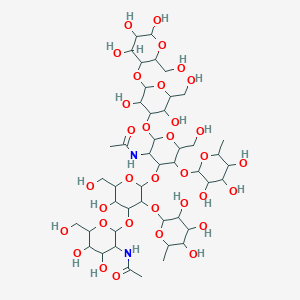
Oxane, 3,4,5-triacetoxy-2-(tert-butyl)diphenylsiloxymethyl-6-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside: is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a glucopyranoside core, which is modified with various protective groups, including tert-butyldiphenylsilyl and acetyl groups. These modifications are often employed in synthetic chemistry to protect specific functional groups during multi-step synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using acetyl groups. This is achieved by reacting the glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of the Silyl Group: The tert-butyldiphenylsilyl group is introduced by reacting the partially protected glucopyranoside with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Methylation: The final step involves the methylation of the glucopyranoside, which is typically achieved using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.
Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.
Substitution: The silyl and acetyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the removal of protective groups, allowing for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the glucopyranoside.
Reduction: Deprotected glucopyranoside with free hydroxyl groups.
Substitution: Glucopyranoside derivatives with different protective or functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology:
Glycosylation Studies: It serves as a model compound for studying glycosylation processes, which are crucial in various biological functions.
Medicine:
Drug Development: The compound is used in the development of glycosylated drugs, which can have improved pharmacokinetic properties.
Industry:
Biochemical Assays: It is employed in various biochemical assays to study enzyme activities and other biochemical processes.
作用機序
The mechanism of action of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside is primarily related to its role as a protective group in synthetic chemistry. The tert-butyldiphenylsilyl and acetyl groups protect specific hydroxyl groups on the glucopyranoside, preventing unwanted reactions during multi-step synthesis processes. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules.
類似化合物との比較
- Methyl-6-O-(tert.-butyldiphenylsilyl)-alpha-D-galactopyranoside
- Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside
- Methyl-6-O-(tert.-butyldiphenylsilyl)-beta-D-glucopyranoside
Comparison:
- Methyl-6-O-(tert.-butyldiphenylsilyl)-alpha-D-galactopyranoside: Similar in structure but differs in the sugar moiety (galactopyranoside vs. glucopyranoside).
- Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside: Similar protective groups but uses pivaloyl groups instead of acetyl groups.
- Methyl-6-O-(tert.-butyldiphenylsilyl)-beta-D-glucopyranoside: Similar structure but differs in the anomeric configuration (beta vs. alpha).
The uniqueness of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside lies in its specific combination of protective groups and its alpha anomeric configuration, making it particularly useful in certain synthetic applications.
特性
分子式 |
C29H38O9Si |
|---|---|
分子量 |
558.7 g/mol |
IUPAC名 |
[4,5-diacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C29H38O9Si/c1-19(30)35-25-24(38-28(33-7)27(37-21(3)32)26(25)36-20(2)31)18-34-39(29(4,5)6,22-14-10-8-11-15-22)23-16-12-9-13-17-23/h8-17,24-28H,18H2,1-7H3 |
InChIキー |
YEJYGCSQLCXHSL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B12062980.png)






